molecular formula C13H11ClN2O B2822435 N-(4-amino-2-chlorophenyl)benzamide CAS No. 63565-22-0

N-(4-amino-2-chlorophenyl)benzamide

Cat. No.: B2822435
CAS No.: 63565-22-0
M. Wt: 246.69
InChI Key: ZYAVWGWJKCHJLF-UHFFFAOYSA-N
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Description

N-(4-amino-2-chlorophenyl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. The molecular formula of this compound is C13H12ClN2O, and it has a molecular weight of 248.7 g/mol .

Scientific Research Applications

N-(4-amino-2-chlorophenyl)benzamide has various applications in scientific research, including:

Future Directions

There is ongoing research into compounds similar to “N-(4-amino-2-chlorophenyl)benzamide”, suggesting potential future directions for this compound . For instance, studies have been conducted on the synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex, which has shown promising antibacterial activity .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the vascular endothelial growth factor receptor 1 (vegfr1) in humans .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(4-amino-2-chlorophenyl)benzamide, it is recommended to store the compound at room temperature . Dust formation should be avoided, and adequate ventilation should be

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-amino-2-chlorophenyl)benzamide can be synthesized through various methods. One common method involves the reaction of 4-amino-2-chlorobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-amino-2-chlorophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-amino-2-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAVWGWJKCHJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of N-benzoyl 2-chloro-4-nitroaniline (5.77 g, 20.8 mmol) and tin (II) chloride (23.5 g, 104 .mmol) were heated in ethyl acetate (250 ml) at reflux for 2 hours under an inert atmosphere. The reaction was allowed to cool to ambient temperature and concentrated aqueous ammonia (40 ml) was added. The reaction was filtered, the solid material was washed with ethyl acetate (3×30 ml) and the combined organic layers were evaporated in vacuo. Drying of the resultant solid in vacuo, yielded N-benzoyl 2-chloro-4-aminoaniline (4.63 g, 90% yield) as a cream-coloured crystalline solid:
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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